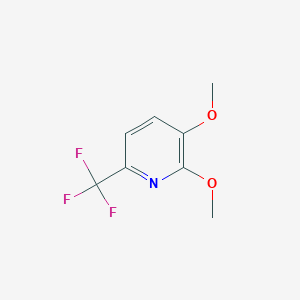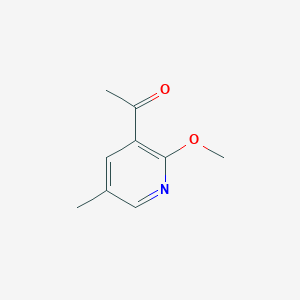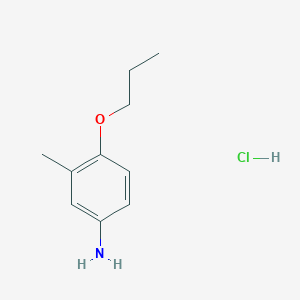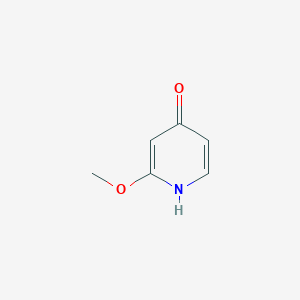
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (NAMMB) is an organic compound and a member of the substituted amide family. It is an important intermediate in various industrial processes, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NAMMB is also used as a reagent in various reactions, such as the formation of amides, esters, and other derivatives. NAMMB has numerous applications in the scientific and medical fields, including its use in drug discovery, as a model compound for studying the mechanism of action of drugs, and as a tool for studying biological processes.
Wirkmechanismus
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide binds to the active site of COX-2 and inhibits its activity, resulting in the inhibition of the production of prostaglandins.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has numerous biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are important mediators of inflammation and pain. In addition, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has also been shown to reduce the production of cytokines, which are important mediators of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has several advantages for use in laboratory experiments. It is an inexpensive reagent and is available in large quantities. In addition, it is easy to synthesize and can be stored for long periods of time. However, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is also limited in its use in laboratory experiments due to its low solubility in water and its low stability in acidic conditions.
Zukünftige Richtungen
In the future, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide could be used to develop new drugs for the treatment of inflammation and pain. Additionally, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide could be used to develop new compounds for the treatment of cancer and other diseases. Additionally, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide could be used to study the structure-activity relationships of drugs and to develop new drug delivery systems. Furthermore, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide could be used to study the biochemical and physiological effects of drugs. Finally, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide could be used to develop new compounds for the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has been used in various scientific research applications, such as the study of drug mechanisms of action, the study of biological processes, and the development of new drugs. N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has also been used as a model compound in the study of the structure-activity relationships of drugs. In addition, N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-15-9-5-12(2)6-10-15)18(21)20-16-11-14(19)8-7-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGSFFUESWSSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid](/img/structure/B1388646.png)


![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)


![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)



![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)